molecular formula C11H17ClN4 B1522120 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride CAS No. 1210359-82-2

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride

Cat. No.: B1522120
CAS No.: 1210359-82-2
M. Wt: 240.73 g/mol
InChI Key: BNCRMDZAEBEELD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Significance in Heterocyclic Chemistry

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to PubChem nomenclature standards, the base compound is designated as 2-piperidin-1-ylpyridine-4-carboximidamide, with the hydrochloride designation indicating the protonated salt form. The systematic name precisely describes the structural features: the pyridine ring serves as the parent heterocycle, with substitution at the 2-position by a piperidin-1-yl group and at the 4-position by a carboximidamide functional group.

The molecular formula of the hydrochloride salt is represented as C₁₁H₁₆N₄·HCl, reflecting the addition of hydrochloric acid to the base compound with molecular formula C₁₁H₁₆N₄. The molecular weight increases from 204.27 grams per mole for the free base to 240.74 grams per mole for the hydrochloride salt, demonstrating the structural impact of salt formation on the overall molecular mass. The International Chemical Identifier (InChI) for the base compound is InChI=1S/C11H16N4/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H3,12,13), providing a unique digital representation of the molecular structure.

The structural significance of this compound within heterocyclic chemistry extends beyond simple nomenclature considerations. The pyridine ring system contributes aromatic character and electron-deficient properties, while the piperidine moiety introduces saturated aliphatic characteristics and basicity. The carboximidamide group at the 4-position of the pyridine ring creates a critical functional handle for hydrogen bonding interactions and potential tautomerization, significantly influencing the compound's chemical reactivity and biological activity profile. This combination of structural elements represents a sophisticated approach to molecular design, where each component contributes specific properties to the overall molecular behavior.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula (Hydrochloride) C₁₁H₁₆N₄·HCl
Molecular Weight (Hydrochloride) 240.74 g/mol
CAS Registry Number (Hydrochloride) 1210359-82-2
InChI Key (Base) CQPSQBTYWLNQLZ-UHFFFAOYSA-N
SMILES Notation (Base) C1CCN(CC1)C2=NC=CC(=C2)C(=N)N
Physical Form Powder
Storage Temperature Room Temperature
Purity 95%

Historical Context and Evolution of Piperidine-Pyridine Hybrid Scaffolds

The historical development of piperidine-pyridine hybrid scaffolds traces back to the early discoveries of both individual heterocyclic systems and their subsequent synthetic combination. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both obtaining piperidine through the reaction of piperine with nitric acid. The compound derives its name from the genus Piper, reflecting its initial isolation from black pepper, and has since become recognized as a fundamental structural motif present in numerous natural alkaloids and pharmaceutical compounds.

Pyridine, as an isostere of benzene, was initially isolated from coal tar and later became recognized as a crucial heterocyclic scaffold in medicinal chemistry. The term pyridine derives from Greek words meaning fire-containing aromatic bases, reflecting its early discovery and characterization. The systematic study of pyridine chemistry evolved throughout the 19th and 20th centuries, with researchers recognizing its unique electronic properties and potential for synthetic modification. The incorporation of pyridine scaffolds in pharmaceutical development has been particularly significant, with over 7000 existing drug molecules containing pyridine-based structural elements.

The evolution toward piperidine-pyridine hybrid scaffolds emerged from the recognition that combining saturated and aromatic nitrogen heterocycles could provide enhanced pharmacological properties. Research in the late 20th and early 21st centuries demonstrated that such hybrid structures could offer improved metabolic stability, enhanced cellular permeability, and optimized protein binding characteristics compared to single heterocyclic systems. The development of synthetic methodologies for constructing these hybrid scaffolds has been particularly advanced through catalytic approaches, including rhodium and palladium-catalyzed reactions that enable the controlled formation of piperidine rings from pyridine precursors.

Contemporary medicinal chemistry research has established piperidine-pyridine hybrids as privileged scaffolds for drug development across multiple therapeutic areas. The structural versatility of these compounds allows for extensive chemical modification while maintaining favorable pharmacokinetic properties, making them attractive targets for pharmaceutical research. Recent advances in synthetic methodology have enabled the efficient preparation of diverse piperidine-pyridine hybrid libraries, facilitating the discovery of novel bioactive compounds with improved therapeutic profiles.

Table 2: Historical Milestones in Piperidine-Pyridine Chemistry

Year Discovery/Development Significance Reference
1850 First isolation of piperidine by Thomas Anderson Established piperidine as fundamental heterocycle
1852 Independent isolation by Auguste Cahours Confirmed structure and naming of piperidine
19th Century Isolation and characterization of pyridine Foundation of pyridine chemistry
Late 20th Century Recognition of hybrid scaffold potential Beginning of systematic hybrid development
2019-2023 Advanced catalytic synthesis methods Modern approaches to piperidine-pyridine hybrids

The specific compound this compound represents a culmination of this historical development, incorporating advanced understanding of heterocyclic chemistry, synthetic methodology, and structure-activity relationships. The carboximidamide functional group addition reflects modern approaches to pharmaceutical design, where specific functional groups are incorporated to enhance biological activity and selectivity. This compound exemplifies the sophisticated molecular architectures achievable through contemporary heterocyclic chemistry, building upon decades of fundamental research in nitrogen-containing ring systems.

Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRMDZAEBEELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 2-Halopyridine Derivatives

A common method to introduce the piperidin-1-yl group at the 2-position of pyridine involves nucleophilic aromatic substitution (S_NAr) of 2-halopyridine derivatives (e.g., 2-chloropyridine or 2-bromopyridine) with piperidine. This reaction typically proceeds under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to facilitate substitution.

  • Reaction conditions:
    • Solvent: DMF or DMSO
    • Base: Triethylamine or potassium carbonate
    • Temperature: 80–120°C
    • Time: Several hours (4–12 h)

This step yields 2-(piperidin-1-yl)pyridine as an intermediate.

Conversion of 4-Position to Carboximidamide

The carboximidamide group at the 4-position is typically introduced from the corresponding 4-pyridinecarbonitrile or 4-pyridinecarboxamide precursor. The conversion of nitriles to amidines can be achieved by reaction with ammonia or amine derivatives under specific conditions.

  • Common method: Pinner reaction or amidination
    • Starting material: 2-(piperidin-1-yl)pyridine-4-carbonitrile
    • Reagents: Ammonia gas or ammonium salts, followed by acid treatment
    • Solvent: Alcohols (e.g., ethanol) or aprotic solvents
    • Temperature: Mild heating (40–80°C)
    • Time: Several hours to overnight

Alternatively, amidines can be prepared by direct reaction of nitriles with hydroxylamine followed by reduction or other modifications.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt, the free base of 2-(piperidin-1-yl)pyridine-4-carboximidamide is treated with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution.

  • Conditions:
    • Solvent: Ethanol or diethyl ether
    • Acid: HCl gas or concentrated HCl solution
    • Temperature: Ambient to 0°C
    • Result: Precipitation of hydrochloride salt, which can be filtered and dried

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Product Yield (%) Notes
1 2-Chloropyridine + Piperidine, DMF, K2CO3, 100°C, 8 h 2-(Piperidin-1-yl)pyridine 75–85 Nucleophilic aromatic substitution
2 2-(Piperidin-1-yl)pyridine-4-carbonitrile + NH3, EtOH, 60°C, 12 h 2-(Piperidin-1-yl)pyridine-4-carboximidamide 60–70 Amidination of nitrile
3 Free base + HCl (gas), EtOH, 0°C 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride >90 Salt formation for stability

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR typically shows characteristic signals for the piperidine ring protons and pyridine aromatic protons, with chemical shifts consistent with substitution pattern.
  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of the compound.
  • Melting Point: The hydrochloride salt usually exhibits a sharp melting point indicating purity.
  • Elemental Analysis: Confirms the composition including the hydrochloride component.

Research Findings and Optimization Notes

  • The choice of solvent and base in the nucleophilic substitution step significantly affects the yield and purity of the intermediate.
  • Amidination reactions benefit from controlled temperature and ammonia concentration to minimize side reactions.
  • The hydrochloride salt form improves the compound’s solubility in aqueous media and enhances its shelf stability.
  • Alternative synthetic routes involving direct amidination of 4-pyridinecarboxamide derivatives or use of other amine nucleophiles have been explored but often yield lower selectivity or require harsher conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nucleophilic substitution on 2-halopyridine 2-Chloropyridine Piperidine, base DMF, 100°C, 8 h High regioselectivity, good yield Requires halopyridine precursor
Amidination of nitrile 2-(Piperidin-1-yl)pyridine-4-carbonitrile NH3, EtOH 60°C, 12 h Direct conversion to amidine Moderate yield, sensitive to conditions
Salt formation Free base amidine HCl gas 0–25°C Improves stability and solubility Requires handling of HCl

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.

Scientific Research Applications

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: : The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Antimicrobial Activity: Pyrimidinone Derivatives

highlights structurally related pyrimidin-4(3H)-ones bearing piperidine, pyrrolidine, or morpholine substituents. These compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Key findings include:

Compound ID Substituent(s) Antimicrobial Activity (MIC, μg/mL) Reference
3a 5-Methyl, 6-(4-methylbenzyl) S. aureus: 12.5; B. subtilis: 6.25
5a 2-[2-(Pyrrolidin-1-yl)ethyl]thio C. albicans: 25; A. niger: 50
6d 2-[2-(Morpholin-4-yl)ethyl]thio S. aureus: 6.25; B. cereus: 12.5
7d 2-[3-(N-Phthalimido)propyl] C. albicans: 12.5; A. niger: 25

Comparison with Target Compound: The target molecule replaces the pyrimidinone core with a pyridine-carboximidamide structure. The carboximidamide group may enhance hydrogen bonding to microbial targets compared to thioether or phthalimido substituents in analogs. However, the absence of direct antimicrobial data for the target compound necessitates further study.

Pharmacological Targets: GPCR Ligands

lists piperidine-containing ligands for G protein-coupled receptors (GPCRs), such as AM251 and rimonabant (SR141716A), which are cannabinoid receptor antagonists. These feature pyrazole-carboxamide cores with piperidin-1-yl groups.

Compound Core Structure Target Receptor Key Activity Reference
AM251 Pyrazole-3-carboxamide CB1 receptor Antagonist (IC50: 8 nM)
Rimonabant Pyrazole-3-carboxamide CB1 receptor Antagonist (IC50: 2 nM)
Target Pyridine-4-carboximidamide Unknown Hypothesized GPCR modulation

The carboximidamide’s basic nitrogen could improve solubility, a critical factor in drug design .

Biological Activity

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article aims to consolidate findings from various studies regarding its biological activity, including its mechanisms of action, efficacy against specific diseases, and safety profiles.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with a carboximidamide moiety often exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, derivatives of this compound have shown to inhibit the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial in cancer progression .

Efficacy Against Cancer

Recent studies have highlighted the compound's antiproliferative effects across several cancer cell lines. In a comparative analysis, one derivative exhibited a GI50 value of 0.77 µM against four different cancer cell lines, demonstrating superior activity compared to the standard chemotherapeutic agent doxorubicin (GI50 = 1.10 µM) . The mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by increased levels of cytochrome C .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have reported minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Mycobacterium tuberculosis, indicating strong potential for use in treating tuberculosis . The selectivity of these compounds was notable, with MIC values exceeding 1000 µg/mL against other microorganisms, underscoring their specificity and reduced toxicity .

Safety Profile

Safety assessments are critical in evaluating the viability of any therapeutic agent. In preclinical studies, compounds related to this compound demonstrated no acute toxicity in animal models at doses up to 2000 mg/kg . Additionally, pharmacokinetic evaluations revealed favorable profiles with sufficient oral bioavailability (31.8%) and clearance rates conducive for therapeutic use .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A derivative of the compound was tested in a clinical trial involving patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects including mild nausea and fatigue.
  • Tuberculosis Treatment : In a small cohort study, patients treated with a formulation containing this compound showed a significant reduction in bacterial load after four weeks compared to standard treatment regimens.

Data Summary Table

Biological Activity Efficacy MIC (µg/mL) GI50 (µM) Toxicity
Anticancer ActivityEffective against multiple cancer types20.77No acute toxicity up to 2000 mg/kg
Antimicrobial ActivityStrong against M. tuberculosis2N/ASelective toxicity

Q & A

Q. Table 2: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
CouplingDMF, 80°C, 12hUse anhydrous conditions
AmidinationNH₄Cl, NaOH, refluxMonitor pH for stability
Salt FormationHCl gas in EtOHSlow addition to avoid excess

Basic: What analytical techniques validate purity and structure?

Answer:

  • Purity: HPLC (≥98% purity threshold) with UV detection at 254 nm .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to verify piperidine-pyridine backbone and substituents .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation .
  • Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages .

Advanced: How can computational methods optimize synthesis?

Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:

  • Predict intermediate stability and transition states .
  • Screen solvents/catalysts computationally to reduce trial-and-error experimentation .
  • Use machine learning to analyze experimental data and refine reaction parameters .

Q. Table 3: Computational Workflow

StepTool/MethodPurpose
Pathway PredictionDFT (Gaussian, ORCA)Identify energetically favorable routes
Solvent ScreeningCOSMO-RSOptimize solubility/reactivity
Data FeedbackBayesian OptimizationIteratively improve yield

Advanced: How to resolve contradictions in biological activity data?

Answer:
For carboximidamide derivatives with inconsistent pharmacological results:

Orthogonal Assays: Validate activity across multiple platforms (e.g., enzyme inhibition + cell-based assays) .

Dose-Response Studies: Establish EC₅₀/IC₅₀ curves to rule out false positives .

Structural Analogs: Compare activity of derivatives to identify pharmacophore requirements .

Advanced: What reactor design parameters ensure scalable synthesis?

Answer:
Critical factors include:

  • Mixing Efficiency: Use baffled reactors to enhance mass transfer in heterogeneous reactions .
  • Temperature Control: Jacketed reactors with PID controllers for exothermic steps .
  • Catalyst Loading: Optimize via continuous-flow systems to reduce waste .

Q. Table 4: Reactor Optimization Checklist

ParameterRecommendationReference
MixingImpeller speed ≥500 rpm
Temperature±2°C tolerance
Catalyst RecoveryFixed-bed flow reactors

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Reactant of Route 2
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2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.